H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH

Catalog No.
S12876426
CAS No.
M.F
C38H63N15O12S2
M. Wt
986.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH

Product Name

H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoic acid

Molecular Formula

C38H63N15O12S2

Molecular Weight

986.1 g/mol

InChI

InChI=1S/C38H63N15O12S2/c1-18(47-31(59)22(39)16-66)29(57)46-14-28(56)49-23(5-3-11-44-37(40)41)32(60)50-24(6-4-12-45-38(42)43)33(61)52-26(15-54)35(63)48-19(2)30(58)51-25(13-20-7-9-21(55)10-8-20)34(62)53-27(17-67)36(64)65/h7-10,18-19,22-27,54-55,66-67H,3-6,11-17,39H2,1-2H3,(H,46,57)(H,47,59)(H,48,63)(H,49,56)(H,50,60)(H,51,58)(H,52,61)(H,53,62)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t18-,19-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

MFOQZVBTICLRRI-KWOAWZLCSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CS)N

The compound H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH is a peptide consisting of a sequence of amino acids, including cysteine, alanine, glycine, arginine, serine, and tyrosine. This peptide is notable for its terminal cysteine residues, which can participate in the formation of disulfide bonds, thus influencing the peptide's structural stability and biological activity. The molecular formula and weight of this compound are not explicitly mentioned in the search results, but it can be deduced from the amino acid composition.

  • Oxidation: The cysteine residues can form disulfide bonds through oxidation, which stabilizes the peptide structure.
  • Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).
  • Substitution Reactions: The amino groups of arginine can participate in nucleophilic substitution reactions, potentially leading to modifications of the peptide.

These reactions are crucial for understanding how this peptide behaves under various conditions and its potential applications in biochemistry and medicine.

The biological activity of H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH is largely determined by its amino acid sequence. Peptides with such sequences are often involved in:

  • Cell Signaling: They may act as signaling molecules that interact with specific receptors on cell membranes.
  • Antioxidant Activity: The presence of cysteine allows for redox reactions, contributing to antioxidant properties.
  • Antimicrobial Properties: Certain peptides exhibit antimicrobial activity, making them potential candidates for therapeutic applications.

Studies on similar peptides suggest that modifications in their sequences can significantly impact their biological functions.

The synthesis of H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH can be achieved through solid-phase peptide synthesis (SPPS). The general steps involved are:

  • Attachment of the First Amino Acid: The first amino acid (cysteine) is attached to a solid resin.
  • Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.
  • Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.
  • Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
  • Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

This method allows for high purity and yields of peptides with specific sequences.

H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH has several potential applications:

  • Drug Development: Due to its biological activity, it could be explored as a therapeutic agent or drug candidate.
  • Biotechnology: Its unique properties may be utilized in biosensors or as components in nanomaterials.
  • Cosmetics: Peptides are increasingly used in cosmetic formulations for their skin-beneficial properties.

Interaction studies involving this peptide could focus on:

  • Protein Binding: Investigating how this peptide interacts with various proteins could provide insights into its function and potential therapeutic uses.
  • Receptor Binding Assays: Understanding how it binds to specific receptors can help elucidate its role in cell signaling pathways.

These studies are essential for determining the practical applications and effectiveness of the peptide in various fields.

Several peptides share similarities with H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH, particularly those containing cysteine and arginine. Here are a few examples:

Compound NameSequenceUnique Features
H-Cys-Gly-Lys-AlaCysteine at N-terminalSimple structure; potential for easy synthesis
H-Cys-Pro-Gly-LysCysteine at N-terminalMay exhibit different biological activities
H-Lys-Gly-Cys-AlaCysteine at C-terminalFocus on lysine's role in interactions

The uniqueness of H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH lies in its specific combination of amino acids, particularly the dual presence of cysteine residues which allow for disulfide bond formation, enhancing its structural stability and functional versatility compared to other similar compounds.

XLogP3

-7.8

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

18

Exact Mass

985.42220485 g/mol

Monoisotopic Mass

985.42220485 g/mol

Heavy Atom Count

67

Dates

Modify: 2024-08-10

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